molecular formula C11H13N B3023681 2-(2-Cyclohexenyl)pyridine CAS No. 78905-61-0

2-(2-Cyclohexenyl)pyridine

Cat. No. B3023681
CAS RN: 78905-61-0
M. Wt: 159.23 g/mol
InChI Key: FKSFVJLLSHTOTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives has been a subject of interest in recent research. A photochemical method for the functionalization of pyridines with radicals derived from allylic C−H bonds has been reported . This involves the generation of pyridinyl radicals upon single-electron reduction of pyridinium ions, which then effectively couple with allylic radicals . Another method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride .


Molecular Structure Analysis

The molecular structure of 2-(2-Cyclohexenyl)pyridine has been identified with a molecular weight of 159.23 . The InChI code is 1S/C11H13N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h2,4-6,8-10H,1,3,7H2 .


Chemical Reactions Analysis

Pyridine derivatives have unique reactivity, especially pyridinyl radicals, which are generated upon single-electron reduction of pyridinium ions . These radicals can undergo effective coupling with allylic radicals . This novel mechanism enables distinct positional selectivity for pyridine functionalization .


Physical And Chemical Properties Analysis

2-(2-Cyclohexenyl)pyridine is an amber liquid . It has a molecular weight of 159.23 . The InChI code is 1S/C11H13N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h2,4-6,8-10H,1,3,7H2 .

Scientific Research Applications

Natural Product Synthesis

2-(2-Cyclohexenyl)pyridine has been employed in the total synthesis of natural products. Its unique structure allows access to specific ring systems found in bioactive compounds. By incorporating this building block, chemists can mimic complex natural products and study their biological activities.

These applications highlight the versatility and potential of 2-(2-Cyclohexenyl)pyridine in various scientific contexts. Researchers continue to explore its properties and discover new ways to harness its chemical reactivity and structural features . If you need further details or have additional questions, feel free to ask! 😊

Safety and Hazards

The safety data sheet for pyridine indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation .

Future Directions

The synthesis of pyridine compounds, including 2-pyridones, promises a bright scope in the future for the production of various pyridine compounds with extended applications . The unique reactivity of pyridine derivatives, especially pyridinyl radicals, opens up new possibilities for the functionalization of pyridines .

properties

IUPAC Name

2-cyclohex-2-en-1-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h2,4-6,8-10H,1,3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSFVJLLSHTOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Cyclohexenyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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